molecular formula C21H30N8O B10999832 N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-yl}-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-yl}-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B10999832
M. Wt: 410.5 g/mol
InChI Key: ATFDCEGOJLVLTI-UHFFFAOYSA-N
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Description

N-{1-[2-(DIMETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-5-YL}-2-[1-(1H-1,2,3,4-TETRAAZOL-1-YLMETHYL)CYCLOHEXYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, a dimethylaminoethyl side chain, and a tetraazolylmethyl cyclohexyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include N,N-dimethylethylenediamine, sodium azide, and various solvents such as ethanol and ethoxyethanol .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-(DIMETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-5-YL}-2-[1-(1H-1,2,3,4-TETRAAZOL-1-YLMETHYL)CYCLOHEXYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium dichromate, tin(II) chloride, and various solvents. Reaction conditions may involve refluxing, temperature control, and the use of inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-{1-[2-(DIMETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-5-YL}-2-[1-(1H-1,2,3,4-TETRAAZOL-1-YLMETHYL)CYCLOHEXYL]ACETAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{1-[2-(DIMETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-5-YL}-2-[1-(1H-1,2,3,4-TETRAAZOL-1-YLMETHYL)CYCLOHEXYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. This compound can act as a photoinitiator, generating reactive species upon exposure to light, which can then initiate polymerization reactions. Additionally, it may interact with biological targets, such as enzymes or receptors, to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[2-(DIMETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-5-YL}-2-[1-(1H-1,2,3,4-TETRAAZOL-1-YLMETHYL)CYCLOHEXYL]ACETAMIDE is unique due to its combination of a benzimidazole core, a dimethylaminoethyl side chain, and a tetraazolylmethyl cyclohexyl group. This unique structure imparts specific photophysical and chemical properties, making it valuable for various applications .

Properties

Molecular Formula

C21H30N8O

Molecular Weight

410.5 g/mol

IUPAC Name

N-[1-[2-(dimethylamino)ethyl]benzimidazol-5-yl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C21H30N8O/c1-27(2)10-11-28-15-22-18-12-17(6-7-19(18)28)24-20(30)13-21(8-4-3-5-9-21)14-29-16-23-25-26-29/h6-7,12,15-16H,3-5,8-11,13-14H2,1-2H3,(H,24,30)

InChI Key

ATFDCEGOJLVLTI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C=NC2=C1C=CC(=C2)NC(=O)CC3(CCCCC3)CN4C=NN=N4

Origin of Product

United States

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